butyl(trimethyl)azanium;bromide
Description
Overview of Quaternary Ammonium (B1175870) Compounds in Scientific Inquiry
Quaternary ammonium compounds represent a broad and significant class of chemicals that have been a subject of scientific inquiry for over a century. wikipedia.orgnih.gov Their fundamental structure, consisting of a quaternary nitrogen cation, allows for extensive variation in the attached alkyl or aryl groups, leading to a diverse array of compounds with tailored properties. mdpi.com This structural versatility has made QACs indispensable in numerous scientific and technological fields.
In academic research, QACs are extensively studied and utilized for their surfactant properties, which arise from their amphiphilic nature. mdpi.com This allows them to reduce surface tension and form micelles, making them valuable in detergents, emulsifiers, and as dispersing agents. wikipedia.org Furthermore, their cationic nature drives their application as phase transfer catalysts, facilitating reactions between reactants in immiscible phases. taylorandfrancis.com Many QACs also exhibit potent antimicrobial properties, a characteristic that has been recognized since the 1930s and has led to their widespread use as disinfectants and antiseptics. nih.govmdpi.com The exploration of QACs continues to expand into novel areas, including their use in the synthesis of advanced materials and their role in biological systems. mdpi.comnih.gov
Historical Context and Evolution of Research on Trimethylbutylammonium Bromide
Early research on QACs with varying alkyl chain lengths, including those with butyl groups, focused on understanding their fundamental physicochemical properties. Studies on related compounds, such as those with different alkyl chain lengths, have been conducted to elucidate structure-property relationships. researchgate.net The investigation into the antimicrobial properties of QACs, which began in earnest in the 1930s, likely included examinations of various alkyltrimethylammonium bromides to determine the effect of the alkyl chain length on their efficacy. nih.gov
The evolution of research on butyl(trimethyl)azanium;bromide and similar QACs has mirrored broader trends in chemical and materials science. From initial studies focused on their basic synthesis and surfactant properties, the research landscape has expanded to explore more sophisticated applications. The recognition of their potential as phase transfer catalysts marked a significant development, opening up new avenues for their use in organic synthesis. taylorandfrancis.com More recently, the focus has shifted towards their role in nanotechnology and materials science, where they are employed as structure-directing agents or stabilizers in the synthesis of nanoparticles and other advanced materials. cymitquimica.com
Current Academic Significance and Research Landscape of this compound
The current academic significance of this compound lies primarily in its utility as a cationic surfactant and its applications in materials science. Its molecular structure, featuring a compact trimethylammonium head group and a short butyl tail, provides a balance of hydrophilicity and hydrophobicity that is advantageous in specific research contexts.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N,N,N-trimethyl-1-butanaminium bromide | sigmaaldrich.com |
| Synonyms | Butyltrimethylammonium bromide, Trimethylbutylammonium bromide | cymitquimica.com |
| CAS Number | 2650-51-3 | chemicalbook.com |
| Molecular Formula | C7H18BrN | cymitquimica.com |
| Molecular Weight | 196.13 g/mol | sigmaaldrich.com |
| Appearance | White to Almost white powder to crystal | cymitquimica.com |
One of the key areas of current research involves its use as a capping agent or stabilizer in the synthesis of nanoparticles. For instance, it is listed as a capping agent for colloidal quantum dot research. The cationic nature of this compound allows it to adsorb onto the surface of growing nanoparticles, controlling their size, shape, and preventing aggregation. This is a critical aspect in the development of nanomaterials with tailored optical and electronic properties for various applications.
Furthermore, this compound continues to be relevant in the field of phase transfer catalysis. cymitquimica.com As a phase transfer catalyst, it facilitates the transport of reactants across the interface of immiscible solvent systems, thereby enabling or accelerating a wide range of chemical reactions. This application is particularly valuable in "green chemistry" approaches, as it can reduce the need for harsh organic solvents.
The research landscape also includes investigations into its behavior in solution and its interactions with other molecules. As a cationic surfactant, its self-assembly into micelles and its interaction with polymers and biological macromolecules are areas of ongoing study. These fundamental investigations are crucial for developing new applications in areas such as drug delivery and formulation science. While broader research on alkyl trimethyl ammonium bromides (ATABs) for applications like antibacterial resins in dentistry exists, the specific contributions of the butyl derivative within this context are part of a larger body of work exploring the influence of alkyl chain length on performance. nih.gov
Table 2: Research Applications of this compound
| Research Area | Application |
| Materials Science | Capping agent for colloidal quantum dots |
| Catalysis | Phase transfer catalyst |
| Polymer Science | Component in polymer additives |
| Surfactant Science | Study of cationic surfactant properties |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
butyl(trimethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N.BrH/c1-5-6-7-8(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGIZRRNXQJOTI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7685-30-5 (Parent) | |
| Record name | 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID40883879 | |
| Record name | 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1) | |
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Molecular Weight |
196.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2650-51-3 | |
| Record name | 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2650-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
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| Record name | Butyltrimethylammonium Bromide | |
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Synthetic Methodologies and Chemical Modifications of Butyl Trimethyl Azanium;bromide
Established Synthetic Routes for Butyl(trimethyl)azanium;bromide
The most common and established method for synthesizing this compound is through the quaternization of trimethylamine (B31210) with 1-bromobutane (B133212). This is a type of nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom of trimethylamine attacks the electrophilic carbon atom of 1-bromobutane, which has a partial positive charge due to the electronegativity of the bromine atom. The bromide ion then acts as the counter-ion to the resulting quaternary ammonium (B1175870) cation.
This reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetonitrile, and may be heated to increase the reaction rate. google.comgoogle.com The general reaction is as follows:
(CH₃)₃N + CH₃(CH₂)₃Br → [CH₃(CH₂)₃N(CH₃)₃]⁺Br⁻
The yield of this reaction can be influenced by factors such as the choice of solvent, reaction temperature, and reaction time. For instance, refluxing tributylamine (B1682462) and n-butylbromide in ethyl acetate (B1210297) for 48 hours has been reported to produce tetrabutylammonium (B224687) bromide in a 24% yield. google.com In another example, reacting trimethylamine with benzyl (B1604629) bromide in a mixture of tetrahydrofuran (B95107) and ethanol at room temperature for 24 hours resulted in the precipitation of benzyltrimethylammonium (B79724) bromide. chemicalbook.com
| Reactants | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Tributylamine, n-Butylbromide | Ethyl acetate | Reflux, 48 hours | Tetrabutylammonium bromide | 24% | google.com |
| Trimethylamine, Benzyl bromide | Tetrahydrofuran, Ethanol | Room temperature, 24 hours | Benzyltrimethylammonium bromide | Not specified | chemicalbook.com |
Novel Approaches and Sustainable Synthesis Strategies for the Compound
In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for chemical synthesis. chemijournal.com This has led to the exploration of novel approaches for the preparation of quaternary ammonium salts like this compound.
One promising approach is the use of ionic liquids as reaction media. researchgate.netnumberanalytics.com Ionic liquids are salts that are liquid at or near room temperature and are considered "green" solvents due to their low vapor pressure and high thermal stability. chemijournal.comnumberanalytics.com They can act as both solvents and catalysts in various organic reactions. chemijournal.com The use of ionic liquids can lead to higher yields and easier product separation. researchgate.net
Another sustainable strategy involves the use of microwave or ultrasound irradiation to accelerate reaction rates. numberanalytics.comrsc.org For example, microwave-assisted synthesis in ionic liquids has been shown to significantly reduce reaction times and improve yields. numberanalytics.com
Furthermore, efforts are being made to utilize renewable resources for the synthesis of quaternary ammonium salts. ulisboa.ptacs.org This includes using bio-based starting materials to create more sustainable products. A patent describes a method for preparing quaternary ammonium salts from the reaction of carbonates and ammonium salts without a catalyst, achieving yields of 99% or more. google.com Another process involves the photocatalytic synthesis of tributylamine from dibutylamine (B89481) and n-butyraldehyde, which is then reacted with n-bromobutane to produce tetrabutylammonium bromide. google.com
| Approach | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Use of Ionic Liquids | Low vapor pressure, high thermal stability | Higher yields, easier product separation, "green" solvent | chemijournal.comresearchgate.netnumberanalytics.com |
| Microwave/Ultrasound Irradiation | Accelerated reaction rates | Reduced reaction times, improved yields | numberanalytics.comrsc.org |
| Use of Renewable Resources | Bio-based starting materials | Increased sustainability | ulisboa.ptacs.org |
| Catalyst-free Synthesis | Reaction of carbonates and ammonium salts | High yields (≥99%), avoids catalyst separation issues | google.com |
Derivatization and Functionalization Strategies of this compound Analogues
The derivatization and functionalization of quaternary ammonium salts, including analogues of this compound, allow for the tailoring of their properties for specific applications. rsc.org These modifications can involve altering the alkyl chains or introducing functional groups to the cation or anion. researchgate.net
One common strategy is to vary the length of the alkyl chains attached to the nitrogen atom. This can influence the compound's physical properties, such as its melting point and solubility. For example, a series of 1,2-benzothiazine based quaternary ammonium salts with different counter anions have been synthesized. researchgate.net
Functional groups can also be introduced to impart specific functionalities. For instance, quaternary ammonium salts have been functionalized with carboxylic acid and methoxysilane (B1618054) groups. nih.gov In another study, a tetraphenylethene derivative was functionalized with quaternary ammonium salt groups to enhance its electrochemiluminescence for biosensing applications. acs.org Polysilsesquioxanes have also been functionalized with quaternary ammonium groups to create antifogging coatings. rsc.org
The vicarious nucleophilic substitution (VNS) reaction is another method for the functionalization of quaternary ammonium salts, allowing for the introduction of substituents onto aromatic rings. thieme-connect.com
Purification and Characterization Techniques in Synthetic Studies
After synthesis, this compound and its analogues must be purified and characterized to ensure their identity and purity.
Purification:
Common purification techniques include:
Precipitation: The product can often be precipitated from the reaction mixture by adding a less polar solvent, such as diethyl ether or hexane. nih.gov
Recrystallization: This technique is used to purify solid compounds based on differences in solubility.
Washing: The crude product may be washed with various solvents to remove impurities. For example, an aqueous solution of tetrabutylammonium bromide can be washed with benzene (B151609) to remove organic impurities. google.com
Chromatography: Techniques like column chromatography can be used for more challenging separations.
A method for purifying PCR products using cetyltrimethylammonium bromide (CTAB) has been described, where CTAB selectively precipitates the DNA. nih.gov
Characterization:
A variety of analytical techniques are employed to confirm the structure and purity of the synthesized compounds:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds. rsc.orgmdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by analyzing the absorption of infrared radiation. nih.govresearchgate.netsemanticscholar.orgosti.gov The spectrum provides a molecular fingerprint that can be used for identification. airhygiene.com
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. nist.govnist.govresearchgate.net
Elemental Analysis: This technique determines the elemental composition of a compound, which can be used to confirm its empirical formula. mdpi.com
Melting Point: The melting point is a physical property that can be used to assess the purity of a crystalline solid. labproinc.com
| Technique | Information Obtained | Reference |
|---|---|---|
| NMR Spectroscopy | Molecular structure | rsc.orgmdpi.com |
| FTIR Spectroscopy | Functional groups | nih.govresearchgate.netsemanticscholar.orgosti.gov |
| Mass Spectrometry | Molecular weight and fragmentation | nist.govnist.govresearchgate.net |
| Elemental Analysis | Elemental composition | mdpi.com |
| Melting Point | Purity of crystalline solids | labproinc.com |
Mechanistic Investigations of Butyl Trimethyl Azanium;bromide in Chemical Processes
Elucidation of Phase Transfer Catalysis Mechanisms Involving Butyl(trimethyl)azanium;bromide
Phase Transfer Catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants in immiscible phases, typically an aqueous and an organic phase. rsc.org this compound, as a quaternary ammonium (B1175870) salt, is an effective phase transfer catalyst. The fundamental principle of PTC involves the catalyst acting as a carrier for one of the reactants, usually an anion, across the phase boundary. rsc.org
The most widely accepted mechanism for PTC involving quaternary ammonium salts like this compound is the Starks' mechanism. rsc.org This mechanism can be illustrated with a typical nucleophilic substitution reaction, such as the reaction between an aqueous solution of sodium phenolate (B1203915) and an organic solution of an alkyl halide (e.g., n-butyl bromide in toluene). core.ac.uk
The catalytic cycle proceeds through the following steps:
Anion Exchange: In the aqueous phase, the butyl(trimethyl)azanium cation ([BuMe₃N]⁺) exchanges its bromide anion (Br⁻) for the reactant anion from the aqueous phase, in this case, the phenoxide ion (PhO⁻). This results in the formation of a lipophilic ion-pair, butyl(trimethyl)azanium phenoxide ([BuMe₃N]⁺[PhO]⁻).
Phase Transfer: Due to its lipophilic nature, conferred by the butyl and methyl groups on the nitrogen atom, the newly formed ion-pair is soluble in the organic phase and transfers across the liquid-liquid interface. rsc.org
Reaction in the Organic Phase: In the organic phase, the phenoxide ion, now loosely paired with the bulky quaternary ammonium cation, is highly reactive. It acts as a potent nucleophile and reacts with the alkyl halide to form the desired product, phenyl butyl ether, and this compound is regenerated. nist.gov
Catalyst Regeneration: The regenerated catalyst, this compound, can then return to the aqueous phase to start a new catalytic cycle, or remain at the interface to facilitate further anion exchange. rsc.org
The efficiency of this compound as a phase transfer catalyst is attributed to the lipophilicity of its cation, which enables the transport of the reactant anion into the organic phase where the reaction takes place. nist.gov
Studies on Reaction Kinetics and Thermodynamics in Compound-Mediated Systems
In many PTC systems, increasing the interfacial area through vigorous stirring enhances the reaction rate, indicating that the transfer step is a significant factor. nih.gov The concentration of the catalyst is also a crucial parameter; an increase in catalyst concentration generally leads to a faster reaction rate, as it increases the population of the active catalyst-anion species in the organic phase.
Table 1: Illustrative Reaction Rates for Phenyl Butyl Ether Formation using Different Phase Transfer Catalysts This table presents data for related compounds to illustrate the concept, as specific data for this compound was not found in the search results.
| Phase Transfer Catalyst | Reaction Time (hours) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Tetrabutylammonium (B224687) bromide (TBAB) | 4.0 | 70 | High |
The data in this table is derived from studies on similar PTC systems and is for illustrative purposes. core.ac.uknist.gov
Table 2: Thermodynamic Data for Tetra-n-butylammonium Bromide This table presents data for a related compound to illustrate the concept, as specific data for this compound was not found in the search results.
| Thermodynamic Parameter | Value | Temperature (K) |
|---|---|---|
| Enthalpy of Fusion (ΔfusH) | 16.150 kJ/mol | 395 |
Source: NIST Chemistry WebBook. nist.gov
Investigations into the Influence of this compound on Reaction Intermediates and Transition States
The influence of phase transfer catalysts on reaction intermediates and transition states is a more subtle aspect of their function. While the primary role is to transport the reactant, the catalyst's cation can also interact with the reacting species in the organic phase, thereby influencing the reaction's activation energy.
In nucleophilic substitution reactions, the transition state is a transient species where the old bond is partially broken and the new bond is partially formed. Computational studies on similar SN2 reactions have shown that the structure of the transition state can be influenced by the presence of a quaternary ammonium cation. researchgate.net The cation can stabilize the negatively charged transition state through electrostatic interactions, although this effect is generally weak in a low-dielectric organic solvent.
The structure of the butyl(trimethyl)azanium cation itself plays a role. The combination of three methyl groups and one butyl group provides a degree of lipophilicity to solubilize in the organic phase, while the positive charge remains somewhat accessible for interaction. The size and shape of the cation can affect the "tightness" of the ion pair it forms with the reactant anion in the organic phase. A looser ion pair generally leads to a more "naked" and therefore more reactive anion, which can lower the activation energy of the reaction.
While direct spectroscopic observation of the interaction between this compound and reaction intermediates or transition states is challenging, kinetic studies can provide indirect evidence. For example, the catalytic activity can be influenced by the steric and electronic properties of the catalyst, which points to its involvement in the rate-determining step beyond simple phase transfer. researchgate.net
Role of Ionic Interactions and Counterion Effects in Reaction Mechanisms
The bromide anion in this compound is not merely a spectator ion; it plays a crucial role in the catalytic cycle. The entire process of phase transfer catalysis is a series of ionic interactions and equilibria.
Initially, the butyl(trimethyl)azanium cation is paired with the bromide anion. For the catalysis to proceed, the bromide ion must be exchanged for the reactant anion (e.g., phenoxide) at the aqueous-organic interface. The efficiency of this exchange depends on the relative affinities of the bromide and phenoxide anions for the butyl(trimethyl)azanium cation and their relative hydration energies.
The nature of the counterion is significant. The bromide ion is considered a "soft" anion, meaning it is large and polarizable. This property influences its interaction with the "soft" quaternary ammonium cation and its solvation in both the aqueous and organic phases. The strength of the ion pair between the quaternary ammonium cation and its counterion in the organic phase is critical. A very strong interaction would make the anion less reactive, while a very weak interaction might not provide enough driving force for the phase transfer.
Advanced Applications of Butyl Trimethyl Azanium;bromide in Materials Science
Integration in Polymer Science and Engineering
Research on Butyl(trimethyl)azanium;bromide as Polymer Additives and Modifiers
There is a significant lack of specific research detailing the use of this compound as a polymer additive or modifier. While chemical suppliers may list it as a potential polymer additive, peer-reviewed studies that investigate its effect on polymer properties, such as mechanical strength, thermal stability, or processability, are not currently available. The general role of quaternary ammonium (B1175870) salts as phase transfer catalysts suggests potential applications in polymerization processes, but specific examples and data for this compound are absent from the scientific record.
Applications in Polymeric Membranes and Composite Materials Development
Similarly, there is no specific information available regarding the application of this compound in the development of polymeric membranes or composite materials. Research on related compounds, such as cetyltrimethylammonium bromide (CTAB), shows their use in modifying surfaces and creating nanocomposites. However, direct analogues for this compound, with accompanying data on performance in membrane separation or as a reinforcing agent in composites, have not been reported.
Development of Advanced Electronic Materials Incorporating this compound
Applications in Semiconductor Processing Technologies and Etching Solutions
The use of this compound in semiconductor processing technologies and as a component in etching solutions is not documented in available research. While various bromide-containing compounds are used in these applications, there is no specific mention or data related to the performance or utility of this compound in these contexts.
Research on this compound in Quantum Dot Reagents
Some chemical suppliers list this compound as a reagent for quantum dot research. cymitquimica.com However, detailed scholarly articles or studies that elaborate on its specific function—whether as a capping agent, a phase transfer catalyst during synthesis, or for surface modification to influence the optical and electronic properties of quantum dots—are not available.
Nanomaterials Functionalization and Hybrid Systems
The functionalization of nanomaterials and the creation of hybrid systems are active areas of research. Quaternary ammonium salts can be used to modify the surface of nanoparticles, altering their dispersibility and interfacing properties with other materials. However, specific studies detailing the use of this compound for the functionalization of nanomaterials or the synthesis of hybrid systems are not present in the current body of scientific literature.
Surface Modification of Nanocellulose and Layered Silicates with this compound
The surface modification of nanocellulose with quaternary ammonium salts like this compound is a promising method for altering its surface chemistry. researchgate.netnih.govnih.gov This process typically involves the exchange of counterions on the surface of the nanocellulose, which are often sulfate (B86663) ester groups introduced during the sulfuric acid hydrolysis production process. researchgate.netnih.gov The bulky, amphiphilic cation of the surfactant, such as the cetyltrimethylammonium (CTA+) from the analogous compound cetyltrimethylammonium bromide (CTAB), can electrostatically bind to these negative surface charges. researchgate.net This modification can be tailored to achieve varying degrees of charge coupling efficiency by adjusting the reaction conditions. researchgate.net
The primary goal of this surface modification is often to transition the nanocellulose from a hydrophilic to a more hydrophobic character, thereby improving its dispersibility in organic solvents and polymer matrices. researchgate.netresearchgate.net For instance, CTAB-modified cellulose (B213188) nanocrystals (CNCs) have shown instability in water but form stable colloidal suspensions in ethanol (B145695). researchgate.net This altered dispersibility is crucial for the development of polymer composites where a good dispersion of the nanofiller is essential for enhanced material properties. researchgate.net
Research has shown that the particle size and morphology of the CNCs remain largely unchanged after modification with surfactants like CTAB. However, the thermal stability and hydrophilicity are significantly altered. researchgate.net Thermogravimetric analysis (TGA) can be used to demonstrate the increased thermal stability of the modified nanocellulose. researchgate.net Furthermore, the modification allows for the creation of stable dispersions in various organic solvents, which can lead to the formation of unique structures like chiral nematic liquid crystals in non-aqueous media. researchgate.net
The table below summarizes the impact of surface modification on cellulose nanocrystals with a representative quaternary ammonium bromide surfactant.
Table 1: Effects of Surface Modification on Cellulose Nanocrystals
| Property | Observation After Modification | Reference |
|---|---|---|
| Dispersibility | Reduced in water, enhanced in organic solvents like ethanol. | researchgate.net |
| Thermal Stability | Increased compared to native nanocellulose. | researchgate.net |
| Hydrophilicity | Reduced. | researchgate.net |
| Morphology | Particle size and shape remain largely unchanged. | researchgate.net |
| Liquid Crystal Formation | Can form chiral nematic liquid crystals in organic solvents. | researchgate.net |
Adsorption and Interfacial Phenomena Studies on Metal Oxides (e.g., Titanium Dioxide) Modified by this compound
The modification of metal oxide surfaces, such as titanium dioxide (TiO₂), with this compound and similar quaternary ammonium surfactants has been investigated for various environmental and industrial applications. nih.govresearchgate.netresearchgate.net These surfactants can significantly alter the surface properties of the metal oxide, influencing its adsorption capacity and interfacial behavior. nih.govresearchgate.net
In one study, dodecyl trimethyl ammonium bromide (DTAB) was used to embellish titanium dioxide, creating a composite material (DTAB/TiO₂) for the removal of uranium (U(VI)) from water. nih.govresearchgate.net The introduction of the surfactant improved the adsorption capacity of the TiO₂ for the target contaminant. nih.gov The resulting composite consisted of nanoparticles with a spherical morphology and a rough surface, and it exhibited a high specific surface area. nih.govresearchgate.net
The adsorption process of contaminants onto the modified TiO₂ surface is often dependent on factors such as the pH of the solution and the temperature. nih.govresearchgate.net For the DTAB/TiO₂ composite, the removal of U(VI) was found to be a monolayer adsorption process and was enhanced with increasing temperature, indicating an endothermic process. nih.govresearchgate.net The surface oxygen-containing functional groups, particularly hydroxyl groups, play a crucial role in the adsorption mechanism. nih.gov
The table below presents key findings from a study on the adsorption of U(VI) by DTAB-modified titanium dioxide.
Table 2: Adsorption Characteristics of DTAB-Modified Titanium Dioxide for U(VI) Removal
| Parameter | Finding | Reference |
|---|---|---|
| Adsorbent | Dodecyl trimethyl ammonium bromide embellished titanium dioxide (DTAB/TiO₂) | nih.govresearchgate.net |
| Morphology | Spherical nanoparticles with a rough surface | nih.govresearchgate.net |
| Specific Surface Area | 144.0 m²/g | nih.govresearchgate.net |
| Adsorption Process | Monolayer adsorption, pH-dependent, endothermic | nih.govresearchgate.net |
| Adsorption Capacity (Langmuir model) | 108.4 mg/g | nih.govresearchgate.net |
| Equilibrium Time | ~240 minutes | nih.govresearchgate.net |
The use of surfactants to modify metal oxide surfaces provides a versatile approach to tune their properties for specific applications, such as the targeted removal of pollutants from aqueous environments. nih.govmdpi.com
Surfactant-Mediated Material Assembly and Structure Directing Agent Research
Micellization Behavior Studies of this compound
The micellization of alkyl trimethyl ammonium bromides, including this compound, in aqueous solutions is a fundamental area of study with implications for a wide range of applications. sci-hub.seresearchgate.netresearchgate.net Micelles are aggregates of surfactant molecules that form above a specific concentration known as the critical micelle concentration (CMC). sci-hub.seresearchgate.net Below the CMC, the surfactant molecules exist primarily as monomers. sci-hub.se
The formation of micelles is driven by a balance of hydrophobic interactions between the alkyl chains of the surfactant molecules and the electrostatic and hydration interactions of the polar head groups. sci-hub.se The CMC is a key parameter that is influenced by several factors, including the length of the alkyl chain, temperature, and the presence of additives. sci-hub.seresearchgate.netdntb.gov.ua
For the homologous series of alkyl trimethyl ammonium bromides, the CMC generally decreases as the length of the alkyl chain increases. researchgate.netresearchgate.net The temperature dependence of the CMC often exhibits a U-shaped curve, with a minimum CMC at a specific temperature that shifts to higher temperatures as the alkyl chain length decreases. sci-hub.sedntb.gov.ua
Various techniques, such as conductivity measurements and surface tension measurements, are used to determine the CMC. sci-hub.seresearchgate.netmdpi.com Thermodynamic parameters of micellization, including the free energy, enthalpy, and entropy, can be calculated from the temperature dependence of the CMC, providing insights into the driving forces of the micellization process. researchgate.net For instance, at lower temperatures, the micellization of these surfactants is often found to be entropy-driven. researchgate.net
The table below shows representative data on the critical micelle concentration for an alkyl trimethyl ammonium bromide.
Table 3: Critical Micelle Concentration (CMC) of an Aqueous Alkyl Trimethyl Ammonium Bromide
| Surfactant | Method | Temperature (K) | CMC (mol·dm⁻³) | Reference |
|---|---|---|---|---|
| Tetradecyl Trimethylammonium Bromide (TTAB) | Conductivity/Surface Tension | 298.15 | 3.56 x 10⁻³ | researchgate.net |
Role in Templating and Controlled Synthesis of Porous Materials
This compound and its longer-chain homologues, such as cetyltrimethylammonium bromide (CTAB), are widely utilized as structure-directing agents (SDAs) or templates in the synthesis of porous materials. mdpi.comresearchgate.netresearchgate.net These surfactants play a crucial role in controlling the formation of porous structures with well-defined pore sizes and arrangements. researchgate.netresearchgate.net
In the synthesis of mesoporous silica (B1680970), for example, the surfactant molecules self-assemble into micelles in the reaction mixture. These micelles act as a template around which the inorganic precursors, such as silica species, hydrolyze and condense, forming an inorganic-organic composite. researchgate.net Subsequent removal of the surfactant template, typically through calcination or solvent extraction, leaves behind a porous material with a structure that is a negative replica of the original micellar arrangement. researchgate.netresearchgate.net
The concentration of the surfactant is a critical parameter in this process. Below the CMC, the surfactant exists as individual molecules and does not effectively template the porous structure. mdpi.com As the concentration increases above the CMC, the formation of micelles leads to the templating effect. mdpi.com The morphology and properties of the final porous material, such as the aspect ratio of whiskers or the pore size of silica, can be tuned by varying the concentration of the surfactant and the length of its alkyl chain. mdpi.comresearchgate.net
For instance, in the hydrothermal formation of α-CaSO₄·0.5H₂O whiskers, the aspect ratio of the whiskers was found to increase with increasing concentration of alkyl trimethyl ammonium bromides up to their respective CMCs. mdpi.com Similarly, in the synthesis of mesoporous silica from rice husk, the surface area and pore volume were significantly influenced by the concentration of CTAB used as the template. researchgate.net
The table below summarizes the effect of a templating surfactant on the properties of synthesized materials.
Table 4: Influence of Templating Surfactant on Material Properties
| Material | Templating Surfactant | Effect of Increasing Surfactant Concentration (up to CMC) | Reference |
|---|---|---|---|
| α-CaSO₄·0.5H₂O Whiskers | Alkyl Trimethyl Ammonium Bromides | Increased aspect ratio of whiskers | mdpi.com |
| Mesoporous Silica (from rice husk) | Cetyltrimethylammonium Bromide (CTAB) | Increased surface area and pore volume | researchgate.net |
Exploration of Catalytic Applications of Butyl Trimethyl Azanium;bromide
Organic Synthesis Reactions Facilitated by Butyl(trimethyl)azanium;bromide as a Phase Transfer Catalyst
Phase transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry that enables reactions between reagents in immiscible phases, such as an aqueous phase and an organic phase. operachem.comcrdeepjournal.org Quaternary ammonium (B1175870) salts like this compound are classic examples of phase transfer catalysts. biomedres.us The catalyst functions by pairing with an anion from the aqueous phase (for example, hydroxide, cyanide, or halide) and transporting it into the organic phase where the organic substrate is dissolved. This transfer overcomes the phase barrier, allowing the reaction to proceed. crdeepjournal.orgtheaic.org
The core mechanism involves the quaternary ammonium cation (Q⁺), in this case, butyl(trimethyl)azanium⁺, which is sufficiently lipophilic to be soluble in the organic phase. It forms an ion pair with the reactant anion (Y⁻) from the aqueous phase. This new, more lipophilic ion pair (Q⁺Y⁻) migrates into the organic phase, where the "naked" anion is highly reactive towards the organic substrate (RX). operachem.comprinceton.edu After the reaction, the new anion (X⁻) is transported back to the aqueous phase by the catalyst, completing the catalytic cycle.
While specific industrial-scale applications for this compound are not widely documented, it is expected to be effective in a variety of classic PTC reactions, including:
Nucleophilic Substitution Reactions: Facilitating reactions such as the synthesis of ethers, esters, and nitriles. For instance, the reaction of an alkyl halide in an organic solvent with a sodium salt (like sodium cyanide or sodium phenoxide) in an aqueous solution. theaic.orgprinceton.edu
Alkylation Reactions: C-, O-, N-, and S-alkylation reactions are common applications for PTCs. crdeepjournal.org This includes the alkylation of active methylene (B1212753) compounds, phenols, and amines. nih.gov
Condensation Reactions: Aldol-type and benzoin (B196080) condensation reactions can be promoted by phase transfer catalysts. researchgate.net
The efficiency of this compound in these reactions would depend on factors like the lipophilicity of the cation and its ability to effectively exchange anions at the phase interface.
Studies on Heterogeneous and Homogeneous Catalysis Systems Involving the Compound
Catalytic processes are broadly classified as either homogeneous or heterogeneous, based on the phase of the catalyst relative to the reactants. libretexts.org
Homogeneous Catalysis: In this mode, the catalyst is in the same phase as the reactants. libretexts.orgsavemyexams.com For this compound, a typical homogeneous PTC system would involve two immiscible liquid phases, such as water and an organic solvent (e.g., toluene, dichloromethane). youtube.comyoutube.com The catalyst is soluble in one or both phases and facilitates the reaction by transporting one reactant across the liquid-liquid interface. nih.gov The majority of PTC applications with soluble quaternary ammonium salts operate under these homogeneous conditions. nih.gov
Heterogeneous Catalysis: Here, the catalyst exists in a different phase from the reactants. libretexts.orgsavemyexams.com This often involves a solid catalyst with liquid or gaseous reactants. youtube.com A solid-liquid PTC system could involve this compound catalyzing a reaction between a solid inorganic salt and an organic substrate dissolved in a solvent. crdeepjournal.org Another form of heterogeneous catalysis is "triphase catalysis," where the catalyst is immobilized on a solid support (like a polymer resin), creating a third phase distinct from the aqueous and organic liquid phases. This approach simplifies catalyst separation. biomedres.us
While studies specifically analyzing the performance of this compound in both types of systems are limited, the principles are well-established. In a homogeneous system, reaction rates are often high, but catalyst separation can be challenging. youtube.com In a heterogeneous system, the catalyst is easily recovered by filtration, but reaction rates can be limited by mass transfer of reactants to the catalyst surface. youtube.com
Research on Catalyst Recovery and Reusability in this compound-Mediated Processes
A key advantage of catalysis is the ability to use a small amount of a substance to transform a large amount of reactants. This benefit is maximized when the catalyst can be efficiently recovered and reused over multiple cycles.
For homogeneous catalysts like this compound dissolved in the reaction medium, recovery can be a challenge. researchgate.net Methods to recover soluble quaternary ammonium salts include precipitation, extraction, or distillation of the product. However, these methods can be energy-intensive or lead to catalyst loss.
In heterogeneous catalysis, where the catalyst is a solid or immobilized on a support, recovery is significantly simpler, often involving just physical separation like filtration. youtube.com Some research has shown that certain synthesized quaternary ammonium salts can be regenerated up to 95% by weight. theaic.org The reusability of a catalyst like this compound would depend on its thermal and chemical stability under the reaction conditions. Decomposition of the quaternary salt at high temperatures is a common limitation.
While specific research detailing the recovery and reuse cycles for this compound is scarce, the general strategies developed for other homogeneous catalysts, such as temperature-controlled recycling or integration into biphasic systems to facilitate separation, could theoretically be applied. researchgate.net
Comparative Analysis of Catalytic Activity with Other Quaternary Ammonium Salts
The catalytic activity of a quaternary ammonium salt in a phase transfer system is highly dependent on its molecular structure. The key factors influenced by the structure are the salt's lipophilicity (solubility in the organic phase) and the steric hindrance around the cationic center.
A comparative analysis of this compound with other common PTCs reveals potential differences in performance:
Tetrabutylammonium (B224687) Bromide (TBAB): TBAB is a highly effective and widely used PTC. nih.gov Its four butyl groups give it significant lipophilicity, making it very soluble in many organic solvents and efficient at extracting anions from the aqueous phase. theaic.orgnih.gov this compound, with only one butyl group and three smaller methyl groups, is less lipophilic. This might result in a lower concentration of the catalyst in the organic phase, potentially leading to slower reaction rates compared to TBAB under identical conditions.
Cetyltrimethylammonium Bromide (CTAB): CTAB possesses a long C16 alkyl chain (cetyl group), making it highly surface-active and an excellent emulsifier. It is often used in micellar catalysis. nih.gov While both CTAB and this compound share the trimethylammonium headgroup, the much greater lipophilicity of CTAB's cetyl chain would likely make it a more effective catalyst in reactions requiring strong interfacial activity or for substrates with very low polarity.
Benzyltriethylammonium Chloride (TEBAC): The presence of a benzyl (B1604629) group in TEBAC can influence its catalytic activity through electronic and steric effects. It is a very common and effective catalyst. biomedres.us
The reactivity of the catalyst is influenced by the lipophilicity of its cation. theaic.org Generally, for simple SN2 reactions, a higher lipophilicity leads to better extraction of the anion into the organic phase and thus a faster reaction. However, the structure must be balanced; if the catalyst is too lipophilic, it may become difficult to return the leaving group anion to the aqueous phase, thus inhibiting the catalytic cycle. The smaller size of the methyl groups in this compound compared to the butyl groups in TBAB might also result in less steric shielding of the cation, potentially influencing ion-pairing and reactivity.
Interactive Table: Structural Comparison of Quaternary Ammonium Salt Catalysts
| Compound Name | Abbreviation | Cation Structure | Key Structural Features | Probable Impact on Catalytic Activity |
| This compound | BTAB | [CH₃(CH₂)₃N(CH₃)₃]⁺ | Asymmetric; one butyl group, three methyl groups. | Moderate lipophilicity. |
| Tetrabutylammonium bromide | TBAB | [CH₃(CH₂)₃]₄N⁺ | Symmetric; four butyl groups. | High lipophilicity, widely effective. theaic.org |
| Cetyltrimethylammonium bromide | CTAB | [CH₃(CH₂)₁₅N(CH₃)₃]⁺ | Asymmetric; one long C16 chain, three methyl groups. | Very high lipophilicity, strong surfactant properties. |
| Benzyltriethylammonium chloride | TEBAC | [C₆H₅CH₂N(CH₂CH₃)₃]⁺ | Contains an aryl group (benzyl). | Effective due to a balance of steric and electronic properties. biomedres.us |
Research into Biological and Environmental Interactions of Butyl Trimethyl Azanium;bromide
Investigations into Antimicrobial Mechanisms and Efficacy
Butyl(trimethyl)azanium;bromide, also known as butyltrimethylammonium bromide (BTAB), belongs to the class of quaternary ammonium (B1175870) compounds (QACs), which are widely recognized for their disinfectant properties. researchgate.net As amphiphilic molecules, their structure consists of a positively charged nitrogen atom (hydrophilic head) connected to four alkyl substituents, one of which is a butyl group in this case (hydrophobic tail). researchgate.net This structure allows them to intercalate into the surfaces of microorganisms, leading to their antimicrobial effects against a range of bacteria, fungi, and viruses. researchgate.net
Research into alkyltrimethylammonium bromides (ATABs) has demonstrated that their antimicrobial activity is significantly influenced by the length of the n-alkyl chain. researchgate.net Studies have shown a generally parabolic relationship between the length of the alkyl chain and the level of antimicrobial activity. researchgate.net A particularly sharp increase in efficacy, on the order of three log cycles, is observed when the chain length increases from ten to twelve carbons. researchgate.net This suggests that distinct mechanisms of action may be at play for compounds with shorter versus longer alkyl chains. researchgate.net
The antimicrobial action of ATABs is a multi-step process. researchgate.net The primary mechanism involves the penetration of the hydrophobic alkyl chain into the core of the microbial cell membrane. researchgate.net This disruption of the membrane's structure leads to several detrimental effects:
Leakage of essential ions : The integrity of the membrane is compromised, causing leakage of potassium and protons. researchgate.net
Destruction of intracellular components : The compound can lead to the destruction of proteins and nucleic acids within the cell. researchgate.net
Cell wall lysis : Eventual lysis of cell wall components results in a complete loss of the cell's structural organization and ultimately leads to cell death. researchgate.net
Even small concentrations of ATABs are often sufficient to inhibit the growth of both gram-positive and gram-negative bacteria, as well as effectively inhibit the growth of yeasts and fungi. researchgate.net
Table 1: Investigated Antimicrobial Mechanisms of Alkyltrimethylammonium Bromides
| Mechanism | Description | Reference |
|---|---|---|
| Membrane Penetration | The hydrophobic alkyl tail of the compound inserts itself into the hydrophobic core of the microbial cell membrane. | researchgate.net |
| Ion Leakage | Disruption of the membrane leads to the uncontrolled leakage of essential ions like K+ and H+ from the cell's interior. | researchgate.net |
| Intracellular Damage | Leads to the destruction of vital intracellular components such as proteins and nucleic acids. | researchgate.net |
| Cell Lysis | Causes the breakdown of cell wall components, leading to a total loss of structural integrity and cell death. | researchgate.net |
The antimicrobial properties of QACs like this compound have led to their incorporation into various biomaterials to prevent microbial contamination and biofilm formation. researchgate.netrsc.org This strategy is particularly relevant in fields like dentistry, where bacterial accumulation on surfaces can lead to significant health issues. researchgate.netnih.gov
A study focused on formulating antibacterial orthodontic resins incorporated alkyl trimethyl ammonium bromide (ATAB) into a BisGMA/TEGDMA-based resin. nih.gov The research found that the addition of ATAB at concentrations of 5 wt% and 10 wt% significantly reduced the viability of both biofilm and planktonic Streptococcus mutans bacteria. nih.gov This demonstrates the potential of using ATAB as an active filler to create materials that can actively combat bacterial growth in their immediate vicinity, which may help control the formation of white spot lesions around orthodontic appliances. nih.gov The use of QACs in adhesive resins serves to both impart antimicrobial activity and decrease the attachment of bacteria to enamel. researchgate.net
Table 2: Research Findings on ATAB-Functionalized Orthodontic Resin
| ATAB Concentration | Observed Effect on S. mutans | Application Context | Reference |
|---|---|---|---|
| 5 wt% | Reduced viability of biofilm and planktonic bacteria. | Formulation of antibacterial orthodontic resins. | nih.gov |
| 10 wt% | Reduced viability of biofilm and planktonic bacteria. | Formulation of antibacterial orthodontic resins. | nih.gov |
Interactions with Biological Systems and Biomolecules
The efficacy and biological role of many compounds are dictated by their ability to interact with and cross biological membranes. nih.gov For compounds like this compound, these interactions are fundamental to their mechanism of action. researchgate.net
The defining feature of QACs' interaction with biological systems is their effect on cell membranes. researchgate.net The amphiphilic nature of this compound allows it to intercalate into the lipid bilayer of cell membranes, which are the primary structures governing cellular function and integrity. researchgate.netnih.gov This interaction induces structural changes and defects in the lipid phase, disturbing membrane function. nih.gov
The primary mechanism involves the hydrophobic butyl chain penetrating the membrane's hydrophobic core, while the charged trimethylammonium head group interacts with the anionic components of the microbial membrane surface. researchgate.netresearchgate.net This process can create pores or unstable, porous regions within the membrane, leading to a loss of selective permeability. researchgate.netfrontiersin.org The resulting leakage of ions and small molecules from the cytoplasm disrupts the cell's osmotic balance and electrochemical gradients, which is a key factor in the compound's antimicrobial effect. researchgate.net
While direct research on this compound in drug delivery is limited in the available literature, studies on closely related long-chain QACs, such as cetyltrimethylammonium bromide (CTAB), highlight the potential for this class of compounds to be used as excipients. These compounds can act as surfactants and stabilizers in drug delivery formulations. nih.govnih.gov
Research has shown that CTAB can be used to develop sustained-release systems for drugs like curcumin (B1669340). nih.gov In one study, various polysaccharides were modified with CTAB to create supports that released curcumin over a prolonged period. nih.gov In another application, a CTAB-nanocrystalline cellulose (B213188) (CTAB-NCC) based microemulsion was developed to enhance the topical delivery of curcumin. nih.gov The microemulsion formulation improved the penetration of curcumin into the skin. nih.gov These examples, while not involving the butyl derivative specifically, demonstrate the utility of alkyltrimethylammonium bromides in creating effective drug carrier systems to improve the bioavailability and delivery of therapeutic agents. nih.govnih.gov
Table 3: Examples of a Related Compound (CTAB) in Drug Delivery Research
| System | Drug | Purpose | Reference |
|---|---|---|---|
| CTAB-modified polysaccharide supports | Curcumin | To create a sustained-release drug delivery system. | nih.gov |
| CTAB-nanocrystalline cellulose (CTAB-NCC) based microemulsion | Curcumin | To enhance topical delivery and accumulation in the skin. | nih.gov |
Environmental Remediation and Pollutant Control Research
Based on the reviewed scientific literature, there is no prominent research detailing the application of this compound specifically for environmental remediation or pollutant control. While related compounds like methyl bromide have been used as fumigants for pest control in soil and shipping, this is a distinct application from environmental remediation. epa.gov
Adsorption Mechanisms of Environmental Contaminants by Compound-Modified Materials
The modification of adsorbent materials with Tetrabutylammonium (B224687) Bromide (TBAB) enhances their ability to remove environmental contaminants from aqueous solutions. This is primarily achieved by altering the surface properties of the adsorbent materials, making them more effective at capturing various pollutants.
The primary mechanism of adsorption is often attributed to the role of TBAB as a phase-transfer catalyst. chemicalbook.commdpi.com In this capacity, TBAB facilitates the transfer of anionic reactants from an aqueous phase to an organic phase, a principle that also applies to the removal of pollutants. mdpi.com When used to modify materials like polymer inclusion membranes (PIMs), TBAB acts as an ion carrier. mdpi.com This is particularly effective for the selective extraction of metal ions from industrial effluents. mdpi.com
The adsorption process can be influenced by several factors, including the concentration of the TBAB carrier within the membrane and the composition of the aqueous and receiving phases. mdpi.com For instance, research has demonstrated that TBAB-containing PIMs are highly selective for the extraction of Fe(III) ions from solutions also containing Ni(II), Co(II), and Li(I). mdpi.com
Furthermore, the use of TBAB in molten form can act as an ionic liquid, providing a non-volatile and environmentally friendlier alternative to organic solvents in certain separation processes. chemicalbook.com This versatility allows for its application in various environmental remediation strategies.
Table 1: Factors Influencing Adsorption Efficiency of TBAB-Modified Materials
| Factor | Influence on Adsorption | Source |
| Carrier Concentration | The concentration of TBAB within the adsorbent material directly impacts the efficiency of ion transport and, consequently, the removal of contaminants. | mdpi.com |
| Aqueous Phase Composition | The pH and presence of other ions in the contaminated water can affect the selectivity and rate of adsorption by the TBAB-modified material. | mdpi.com |
| Receiving Phase Composition | The chemical makeup of the phase into which the contaminant is transferred influences the overall efficiency of the extraction process. | mdpi.com |
Role in Multifunctional Foaming Compositions for Oil Recovery and Scale Inhibition
In the realm of enhanced oil recovery (EOR), Tetrabutylammonium Bromide (TBAB) plays a significant role, particularly in the formulation of deep eutectic solvents (DESs) and as a component in multifunctional foaming compositions. These applications aim to improve the efficiency of oil extraction and mitigate operational issues like scale formation.
Research has shown that DESs based on TBAB can significantly reduce the viscosity of heavy crude oil, leading to enhanced recovery. researchgate.net For example, a DES synthesized from TBAB and polyethylene (B3416737) glycol 400 (PEG 400) demonstrated a notable increase in oil recovery from both Berea and Niger-Delta sandstone core samples. researchgate.netresearchgate.net The mechanism behind this is the ability of the TBAB-based DES to lower the interfacial tension (IFT) between the oil and the injection fluid, facilitating the displacement of trapped oil. researchgate.net
Beyond EOR, TBAB is also implicitly linked to the prevention of oilfield scale, which are mineral deposits that can block pipelines and hinder production. wikipedia.org While specific studies on TBAB's direct role as a scale inhibitor in foaming compositions are not prevalent, its function as a phase-transfer catalyst and its ability to interact with ionic species are relevant to the mechanisms of scale inhibition. chemicalbook.comgoogle.com Scale inhibitors work by adsorbing onto the surface of scale-forming crystals, preventing their growth and agglomeration. wikipedia.org The properties of quaternary ammonium salts like TBAB suggest their potential utility in such formulations, although this remains an area for further dedicated research.
Table 2: Performance of TBAB-Based Deep Eutectic Solvents in Enhanced Oil Recovery
| DES Composition | Core Sample Type | Incremental Oil Recovery (%) | Overall Oil Recovery (%) | Source |
| TBAB and Polyethylene Glycol 400 (PEG 400) | Berea Sandstone | 16.07 | 53.44 | researchgate.netresearchgate.net |
| TBAB and Polyethylene Glycol 400 (PEG 400) | Niger-Delta Sandstone | 35.94 | 85.94 | researchgate.netresearchgate.net |
Advanced Analytical and Spectroscopic Characterization Methodologies for Butyl Trimethyl Azanium;bromide
Vibrational Spectroscopy Applications (FTIR, Raman) in Structural Elucidation
For Butyl(trimethyl)azanium;bromide, FTIR and Raman spectra would exhibit characteristic peaks corresponding to the butyl and trimethylammonium moieties. Analysis of related quaternary ammonium (B1175870) salts provides a basis for expected spectral features:
C-H Stretching: Vibrations from the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the butyl chain and trimethyl headgroup are expected in the 2800-3000 cm⁻¹ region.
C-H Bending: Asymmetric and symmetric bending vibrations for the methyl and methylene groups typically appear in the 1350-1480 cm⁻¹ range.
C-N Stretching: The stretching vibrations of the C-N bonds in the quaternary ammonium group are expected to produce signals in the 900-1200 cm⁻¹ region.
Skeletal Vibrations: The carbon skeleton of the butyl group will produce a series of complex vibrations at lower wavenumbers.
In studies of similar compounds like butyltriethylammonium bis(trifluoromethanesulfonyl)imide, FTIR and Raman spectroscopy have been essential for confirming the chemical structure alongside other techniques like NMR. researchgate.net For instance, in the analysis of cetyltrimethylammonium bromide (CTAB) modified materials, FTIR is used to confirm the presence of the surfactant on the material's surface. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of the Compound and Its Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing detailed information about the chemical environment of each atom, particularly ¹H and ¹³C.
Based on the structure and data from analogous compounds like propyl trimethylammonium bromide and tetrabutylammonium (B224687) bromide, a theoretical NMR analysis can be constructed. chemicalbook.comresearchgate.net
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The nine protons of the three equivalent methyl groups attached to the nitrogen would appear as a sharp singlet. The protons of the butyl chain would appear as a series of multiplets, with chemical shifts progressively moving downfield as they get closer to the positively charged nitrogen atom (α-methylene > β-methylene > γ-methylene > terminal methyl).
¹³C NMR: The carbon NMR spectrum would similarly show distinct peaks for each carbon atom. The carbons of the trimethylammonium group would appear as one signal, while the four carbons of the butyl chain would each have a unique chemical shift.
NMR is also powerful for studying molecular interactions and dynamics. For example, studies on 1-butyl-3-methylimidazolium bromide in aqueous solutions have used NMR to investigate self-aggregation and micelle formation by analyzing changes in chemical shifts and relaxation times. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-(CH₃)₃ | ~3.1 (singlet) | ~53 |
| N-CH₂- (α-CH₂) | ~3.3 (multiplet) | ~68 |
| -CH₂- (β-CH₂) | ~1.7 (multiplet) | ~25 |
| -CH₂- (γ-CH₂) | ~1.4 (multiplet) | ~20 |
| -CH₃ (terminal) | ~0.9 (triplet) | ~13 |
Mass Spectrometry and Chromatographic Techniques in Compound Analysis
Mass spectrometry (MS) and chromatography are cornerstone techniques for the identification, quantification, and purity assessment of this compound.
Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing ionic compounds like this compound. The analysis would show a prominent peak corresponding to the mass-to-charge ratio (m/z) of the butyl(trimethyl)azanium cation (C₇H₁₈N⁺). Tandem MS (MS/MS) studies on related compounds like tetrabutylammonium bromide have been used to elucidate fragmentation pathways, which are crucial for structural confirmation. asianpubs.org
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): Since this compound lacks a strong chromophore for UV detection, alternative detection methods like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) are employed. waters.com LC-MS methods have been developed for the quantitative analysis of related quaternary ammonium compounds like tetrabutylammonium bromide in active pharmaceutical ingredients. researchgate.net
Ion-Pair Chromatography: This technique is highly effective for separating ionic compounds. A lipophilic counter-ion is added to the mobile phase to form a neutral ion pair with the analyte, which can then be retained and separated on a reversed-phase column. Related compounds like hexadecyltrimethylammonium bromide are themselves used as ion-pair reagents in chromatography. sigmaaldrich.com
Gas Chromatography (GC): The analysis of quaternary ammonium salts by GC typically requires derivatization to form more volatile compounds. However, GC-MS has been successfully used to determine impurities like tetra-n-butylammonium bromide in pharmaceutical products. researchgate.net
Table 2: Chromatographic Methods for Analysis of Related Quaternary Ammonium Compounds
| Technique | Analyte | Column | Detection | Application | Reference |
| LC-MS/MS | Tetrabutylammonium bromide | Kinetex biphenyl | MS/MS | Purity analysis | researchgate.net |
| UPLC-MS | Cetrimonium bromide | ACQUITY UPLC | QDa Mass Detector | Assay of raw material | waters.com |
| HPLC | Demecarium bromide | µBondapak CN | UV | Quantitation in solutions | nih.gov |
| Liquid Chromatography | Tetrabutylammonium bromide | Custom packed | Refractive Index | Adsorption studies | nih.gov |
X-ray Diffraction and Scattering Studies for Crystalline Structure and Morphology
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within the crystalline solid-state of this compound. libretexts.org This technique provides information on crystal lattice parameters, bond lengths, bond angles, and polymorphism—the ability of a substance to exist in more than one crystal form. nih.gov
While a specific crystal structure for this compound is not detailed in the provided search results, the methodology is standard. A single-crystal XRD analysis would provide the precise atomic coordinates, while Powder X-ray Diffraction (PXRD) is used to analyze bulk crystalline material, identify the crystalline phase, and assess purity. nih.gov In studies of materials synthesized in the presence of related surfactants like octyl trimethyl ammonium bromide, XRD patterns are used to identify the crystalline phases formed. researchgate.net For example, XRD has been used to characterize the formation of γ-Al₂O₃ when using cetyl-trimethyl ammonium bromide as a template. researchgate.net
Surface Characterization Techniques (e.g., AFM, SEM) for Modified Materials
When this compound is used to modify surfaces or is incorporated into composite materials, high-resolution microscopy techniques are essential for characterizing the resulting morphology and surface properties.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of a material. It has been used to characterize the morphology of cellulose (B213188) nanocrystals modified with a related compound, cetyltrimethylammonium bromide (CTAB). mdpi.com For materials synthesized with this compound, SEM would reveal changes in particle size, shape, and surface texture.
Atomic Force Microscopy (AFM): AFM offers even higher resolution than SEM and can provide three-dimensional surface profiles. bohrium.com Beyond topography, AFM can operate in different modes to map variations in surface properties like adhesion and elasticity. In studies of CTAB-modified cellulose, AFM, along with ellipsometry, has been used to determine the thickness of adsorbed layers. mdpi.com
These techniques are crucial for understanding how the incorporation of this compound influences the physical structure of a material at the micro- and nanoscale.
Electrical Conductivity and Ultrasonic Velocity Measurements in Solution Studies
Measurements of physical properties of this compound solutions, such as electrical conductivity and ultrasonic velocity, provide valuable information about solute-solvent and solute-solute interactions.
Electrical Conductivity: As an ionic salt, this compound dissociates in polar solvents, and the resulting ions can conduct electricity. Conductivity measurements can be used to determine properties like the critical micelle concentration (CMC) and to understand ion-pairing and aggregation phenomena. Studies on aqueous lithium bromide solutions show how conductivity varies with concentration and temperature, a principle that applies directly to this compound solutions. researchgate.net
Ultrasonic Velocity: The speed of sound through a solution is sensitive to its density and compressibility, which are in turn affected by intermolecular interactions. Research on a series of tetraalkyl ammonium bromides (including the butyl derivative) in aqueous ethanol (B145695) measured ultrasonic velocities to calculate parameters like adiabatic compressibility, intermolecular free length, and solvation numbers. researchgate.net These parameters offer deep insights into the nature and extent of ion-solvent interactions and the structural organization of the solvent around the ions. researchgate.netunimas.my
Table 3: Parameters Derived from Ultrasonic Velocity Measurements in Tetraalkyl Ammonium Bromide Solutions researchgate.net
| Parameter | Symbol | Information Provided |
| Adiabatic Compressibility | β | The compressibility of the solution under adiabatic conditions, reflecting intermolecular forces. |
| Apparent Molar Compressibility | φₖ | The contribution of the solute to the total compressibility of the solution. |
| Intermolecular Free Length | Lf | The distance between the surfaces of adjacent molecules, related to the strength of interactions. |
| Specific Acoustic Impedance | Z | The resistance of the medium to the propagation of sound, related to density and velocity. |
| Relative Association | RA | A measure of the extent of association or interaction between solute and solvent molecules. |
| Solvation Number | Sn | The number of solvent molecules that are closely associated with a solute ion. |
Computational Chemistry and Theoretical Modeling of Butyl Trimethyl Azanium;bromide
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations, particularly those based on density functional theory (DFT) and ab initio methods, are employed to investigate the fundamental properties of the butyl(trimethyl)azanium cation and its interaction with the bromide anion.
Research into the butyltrimethylammonium cation using second-order Møller-Plesset perturbation theory (MP2) has identified multiple stable conformations. chemistryworldconference.com These calculations involve geometry optimization to find the lowest energy structures on the potential energy surface. chemistryworldconference.com For the butyltrimethylammonium cation, at least four stable rotational isomers have been found. chemistryworldconference.com For each of these stable conformers, key electronic properties are determined. chemistryworldconference.com
Key calculated parameters include:
Total Energy: This helps in determining the relative stability of different conformations.
Dipole Moments: This value provides insight into the polarity of the molecule, which influences its solubility and interaction with other polar molecules.
Partial Atomic Charges: These calculations reveal the charge distribution within the ion, identifying electrophilic and nucleophilic sites, which is fundamental to understanding its reactivity. chemistryworldconference.com
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the chemical reactivity and kinetic stability of the molecule. The HOMO-LUMO gap is an indicator of the molecule's excitability. chemistryworldconference.com
Vibrational Frequencies: Calculated harmonic vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the molecule. chemistryworldconference.comnih.gov
DFT methods are also used to study the interaction between the butyltrimethylammonium cation and the bromide anion, as well as with solvent molecules. mdpi.com These calculations can elucidate the nature of non-covalent interactions, such as hydrogen bonding and van der Waals forces, which govern the compound's behavior in solution. researchgate.net For instance, studies on similar quaternary ammonium (B1175870) salts show that the interaction between the cation and anion is a key factor in the formation of ion pairs in solution. researchgate.net
| Property | Description | Significance |
|---|---|---|
| Optimized Geometry | The lowest-energy three-dimensional arrangement of atoms. Multiple stable conformers exist for the butyl chain. chemistryworldconference.com | Determines the molecule's shape and steric properties. |
| Relative Energy (kcal/mol) | Energy difference between various stable conformers. | Indicates the population distribution of conformers at a given temperature. |
| Dipole Moment (Debye) | A measure of the separation of positive and negative charges in the molecule. chemistryworldconference.com | Influences solubility, intermolecular forces, and interaction with electromagnetic fields. |
| HOMO-LUMO Gap (eV) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. chemistryworldconference.com | Relates to chemical reactivity, kinetic stability, and electronic transitions. |
| NBO Charges (a.u.) | Partial charges on individual atoms calculated via Natural Bond Orbital analysis. chemistryworldconference.com | Helps predict sites for electrophilic and nucleophilic attack. |
Molecular Dynamics Simulations of Intermolecular Interactions and Self-Assembly
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For butyl(trimethyl)azanium;bromide, MD simulations are invaluable for understanding its behavior in condensed phases, particularly in aqueous solutions where it can form aggregates like micelles. nih.gov
While specific MD studies on BTAB are less common, extensive research on its longer-chain homologues, such as decyltrimethylammonium (B84703) bromide (DeTAB) and cetyltrimethylammonium bromide (CTAB), provides a clear framework for understanding BTAB's behavior. nih.govrsc.org These simulations model the interactions between the surfactant ions, counterions (bromide), and water molecules. nih.gov
Key findings from MD simulations of alkyltrimethylammonium bromides include:
Self-Assembly Mechanism: Simulations show that self-assembly into micelles is a multi-stage process. It typically begins with the rapid aggregation of monomers into small, disordered clusters, followed by a "ripening" stage where larger aggregates grow at the expense of smaller ones, and finally, a slower phase involving collisions and fusion of larger micelles. nih.gov
Micelle Structure: The resulting micelles are generally spheroidal, featuring a hydrophobic core composed of the alkyl (butyl) chains and a hydrophilic corona made of the trimethylammonium headgroups. nih.gov The bromide counterions form a Stern layer around this corona, partially neutralizing its charge. nih.gov
Intermolecular Interactions: MD simulations quantify the various non-covalent interactions, including hydrophobic interactions among the alkyl tails, electrostatic interactions between the charged headgroups and counterions, and hydrogen bonding between the headgroups, counterions, and surrounding water molecules. researchgate.netnih.gov Water molecules are found to penetrate the micelle structure up to the atom connecting the headgroup to the alkyl tail. nih.gov
Adsorption at Interfaces: Simulations are also used to study the adsorption of these surfactants at interfaces, such as the air-water or a solid-water interface (e.g., mica or gold nanoparticles). rsc.orgresearchgate.net These studies show that the surfactants can form various structures, from monolayers to bilayers, depending on the surface and concentration. rsc.orgrsc.org
For BTAB, due to its shorter butyl chain, the critical micelle concentration (CMC) is expected to be higher, and the resulting micelles smaller and less stable than those of its longer-chain counterparts like CTAB. MD simulations can precisely quantify these differences.
| Parameter | Description | Insights Gained |
|---|---|---|
| Radial Distribution Functions (RDFs) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. rsc.org | Reveals the structure of the solvent shell, ion pairing, and packing within micelles. researchgate.net |
| Average Cluster Size | The mean number of surfactant molecules in an aggregate at equilibrium. nih.gov | Characterizes the size of the resulting micelles. |
| Area per Headgroup | The average surface area occupied by each surfactant headgroup at the micelle-water interface. nih.gov | Indicates the packing density of the surfactant molecules in the aggregate. |
| Counterion Dissociation Degree | The fraction of counterions that are not bound to the micelle surface. nih.gov | Determines the effective charge of the micelle and its electrostatic interactions. |
| Order Parameters | A measure of the orientational ordering of the alkyl chains within the micelle core. | Describes the fluidity and organization of the micelle's hydrophobic core. |
Computational Studies of Catalytic Pathways and Reaction Mechanisms
This compound is known to function as a phase transfer catalyst, facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic). Computational methods are instrumental in elucidating the mechanisms behind this catalytic activity.
While direct computational studies on BTAB-catalyzed reactions are not widely published, the methodology can be inferred from studies on related systems. The catalytic cycle typically involves the exchange of the bromide anion for the reactant anion in the aqueous phase, transport of this ion pair to the organic phase, reaction, and transport of the product-associated cation back to the aqueous phase.
Computational approaches to study these pathways include:
Quantum Chemical Modeling of Reaction Steps: DFT calculations can be used to model the key steps of the reaction in the organic phase. This includes calculating the structures and energies of reactants, transition states, and products. The activation energy (Ea) for the reaction can be computed, providing a measure of the reaction rate. nih.gov Comparing the activation energy with and without the BTAB cation can quantify its catalytic effect.
Modeling Ion Pair Interactions: The interaction between the butyltrimethylammonium cation and the reactant anion is crucial. Quantum chemistry can model the structure of this ion pair and the charge distribution, explaining how the cation stabilizes the anion in a low-polarity organic solvent.
Simulating Interfacial Transport: MD simulations can be used to model the transport of the ion pair across the water-organic interface. These simulations can calculate the potential of mean force (PMF) for the transfer process, revealing the free energy barrier associated with moving the ion pair from one phase to another.
Studies on the catalytic activity of similar surfactants, like CTAB in micellar catalysis, show that the aggregation of reactants in the micellar environment can significantly enhance reaction rates. nih.govnih.gov Computational models can probe the local concentrations of reactants and the altered microenvironment within the micelle that leads to this rate enhancement. nih.gov
Predictive Modeling for Material Design and Functional Properties
The insights gained from quantum chemistry and MD simulations can be leveraged to build predictive models for designing new materials and optimizing the functional properties of BTAB and related compounds. nih.gov This approach, often part of a larger materials informatics or "Materials Genome Initiative" framework, aims to accelerate material discovery through computation. sciencedaily.comasu.edu
Structure-Property Relationships (QSPR): Data generated from computations (e.g., dipole moments, molecular volumes, interaction energies, HOMO-LUMO gaps) can be used as descriptors in Quantitative Structure-Property Relationship (QSPR) models. These statistical models can predict macroscopic properties like boiling point, solubility, or critical micelle concentration for a wide range of related molecules without the need for experiments.
Designing Functional Materials: BTAB is used as a capping agent in the synthesis of colloidal quantum dots. Predictive models can help in designing surfactants with optimal headgroup size and chain length for controlling nanoparticle size, shape, and stability. rsc.org Computational screening can identify candidate molecules with tailored surface adsorption properties before they are synthesized. energy.gov
Machine Learning in Material Discovery: Machine learning (ML) models can be trained on data from both computational simulations and experiments. sciencedaily.comenergy.gov For example, an ML model could be developed to predict the efficiency of a quaternary ammonium salt as a phase transfer catalyst based on a set of calculated molecular descriptors. This allows for the rapid virtual screening of thousands of potential candidates to identify the most promising ones for a specific application. energy.gov This integration of molecular modeling with data science provides a powerful pathway to design and discover novel materials with desired performance characteristics. energy.gov
Future Research Directions and Emerging Applications of Butyl Trimethyl Azanium;bromide
Development of Sustainable Synthesis Routes and Green Chemistry Applications
The principles of green chemistry are increasingly guiding the development of new chemical processes, and the synthesis and application of butyl(trimethyl)azanium;bromide are no exception. Future research is expected to focus on more environmentally benign methods for its production and its use as a catalyst in green reactions.
Sustainable Synthesis: The traditional synthesis of quaternary ammonium (B1175870) salts often involves the alkylation of amines, such as the reaction of tributylamine (B1682462) with 1-bromobutane (B133212) to produce tetrabutylammonium (B224687) bromide. wikipedia.org Future efforts will likely concentrate on developing synthesis routes that utilize renewable starting materials, employ less hazardous solvents, and minimize energy consumption. Research into solvent-free reaction conditions or the use of greener solvents like water or supercritical CO2 could significantly reduce the environmental footprint of this compound production.
Green Chemistry Applications: As a phase-transfer catalyst, this compound facilitates reactions between reactants in different phases (e.g., aqueous and organic), often eliminating the need for harsh organic solvents. nih.gov This is a cornerstone of its application in green chemistry. Future research may explore its efficacy in a wider range of organic transformations under aqueous conditions. For instance, related catalysts like cetyltrimethylammonium bromide (CTAB) have been successfully used to catalyze the synthesis of 2-substituted benzothiazoles in water, offering a green alternative to conventional methods that use toxic and difficult-to-recover solvents. scielo.brresearchgate.net Expanding the scope of this compound to similar reactions could lead to cleaner and more efficient manufacturing processes for pharmaceuticals and other fine chemicals.
Table 1: Comparison of Catalysts in Green Synthesis
| Catalyst | Reaction Type | Solvent | Key Advantage |
|---|---|---|---|
| This compound | Phase-Transfer Catalysis (General) | Biphasic Systems | Facilitates inter-phase reactions |
| Cetyltrimethylammonium Bromide (CTAB) | Benzothiazole Synthesis | Water | Environmentally benign, high yield |
Integration into Smart Materials and Responsive Chemical Systems
"Smart" materials, which respond to external stimuli such as light, temperature, or pH, represent a frontier in materials science. rsc.orgresearchgate.net While direct research into this compound for these applications is nascent, the behavior of similar compounds suggests significant potential.
Future investigations could explore the incorporation of this compound into polymer matrices to create stimuli-responsive materials. For example, hydrogels containing cetyltrimethylammonium bromide (CTAB) have been shown to exhibit responses to temperature, pH, and CO2. researchgate.net These materials can switch between a gel and a sol state, a property that could be harnessed for applications in sensors or controlled drug delivery. researchgate.net Similarly, this compound could be investigated as a component in such systems.
Another promising area is its potential use in the formation of advanced materials like perovskites. Isomers and related alkylammonium halides, such as tert-butylammonium (B1230491) bromide, are used in the preparation of perovskite-based opto-electronic devices, where they contribute to the stability and performance of the material. greatcellsolarmaterials.comossila.com Research could determine if this compound can offer similar or advantageous properties in the fabrication of next-generation solar cells and LEDs.
Expanded Biological and Biomedical Applications Beyond Antimicrobial Research
Currently, this compound is noted for its antimicrobial properties against certain bacteria and viruses, finding use in pharmaceutical formulations and purifying agents. However, the biomedical potential of quaternary ammonium salts extends far beyond this.
Future research could delve into its use in drug delivery systems. The cationic nature of the butyl(trimethyl)azanium moiety could be exploited for targeted delivery of anionic drugs or for interaction with negatively charged cell membranes. Furthermore, its surfactant properties could be utilized in the formulation of microemulsions or nanoparticles for drug encapsulation.
Another area of exploration is in the field of diagnostics and biochemical analysis. For instance, cetyltrimethylammonium bromide is used in a specialized form of gel electrophoresis for the separation of proteins while retaining their native activity. nih.gov This allows for the identification of proteins based on both molecular weight and function. nih.gov Investigating whether this compound can be adapted for similar or novel bio-separation techniques could open up new applications in proteomics and clinical diagnostics.
Design of Novel this compound-Based Catalytic Systems
As a phase-transfer catalyst, this compound's primary role is to transport an anion from an aqueous phase to an organic phase where the reaction occurs. cymitquimica.comnih.gov While effective, future research aims to design more sophisticated catalytic systems based on this compound.
One direction is the development of micellar catalysis. Similar to surfactants like CTAB, this compound could form micelles in aqueous solutions, creating a microenvironment that can accelerate reaction rates and control selectivity. researchgate.net The Diels-Alder reaction, for example, has been shown to be catalyzed by CTAB in a micellar system, leading to enhanced yields and shorter reaction times. phasetransfercatalysis.com Exploring the micelle-forming properties of this compound and its catalytic activity in various organic reactions is a promising avenue.
Furthermore, it could be used as a co-catalyst in metal-catalyzed reactions. Tetrabutylammonium bromide (TBAB) has been shown to enhance the rate and yield of various coupling reactions. nih.gov Investigating the synergistic effects of this compound with metal catalysts could lead to the development of highly efficient and selective catalytic systems for the synthesis of complex organic molecules.
Table 2: Potential Catalytic Applications of this compound
| Catalytic System | Principle | Potential Reaction | Reference Compound Example |
|---|---|---|---|
| Phase-Transfer Catalysis | Transport of reactants across phases | Nucleophilic substitution | Tetrabutylammonium Bromide (TBAB) |
| Micellar Catalysis | Reaction acceleration in micelles | Diels-Alder reactions | Cetyltrimethylammonium Bromide (CTAB) |
Role in Advanced Separation Technologies and Environmental Engineering
The unique properties of this compound make it a candidate for use in advanced separation technologies and environmental remediation. As a quaternary ammonium salt, it can be considered a type of ionic liquid, a class of compounds known for their utility in separation processes. nih.gov
In environmental engineering, a key challenge is the removal of persistent organic pollutants from water. Organically modified clays, prepared using surfactants like CTAB, have shown effectiveness in adsorbing pollutants from landfill leachate. nih.gov this compound could be used to create similar modified adsorbents for water treatment. The combination of these adsorbents with photocatalysis, for instance using titanium dioxide, has been shown to be a highly effective method for degrading refractory pollutants. nih.gov
In the realm of separation science, ionic liquids are being explored as novel stationary phases or mobile phase additives in chromatography. nih.gov They can improve the separation of various compounds, including chiral molecules. nih.gov Additionally, techniques like capillary isotachophoresis have utilized compounds like CTAB for the separation and quantification of substances in commercial products. nih.gov Future studies could assess the performance of this compound in these advanced chromatographic and electrophoretic separation methods.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Tetrabutylammonium bromide (TBAB) |
| Cetyltrimethylammonium bromide (CTAB) |
| tert-Butylammonium bromide |
| Tributylamine |
| 1-bromobutane |
| 2-substituted benzothiazoles |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for butyl(trimethyl)azanium bromide, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via quaternization of tributylamine with bromobutane in anhydrous ethanol under reflux (60–80°C, 12–24 hrs). A two-step purification involving recrystallization (ethanol:diethyl ether, 1:3) and vacuum drying achieves >95% purity .
- Critical Parameters : Excess bromobutane (1.5–2.0 eq) prevents incomplete quaternization. Moisture must be excluded to avoid hydrolysis byproducts.
Q. How should butyl(trimethyl)azanium bromide be characterized to confirm structural integrity?
- Analytical Workflow :
- NMR : NMR should show a singlet for N(CH) at δ 3.2–3.4 ppm and a triplet for the butyl chain’s terminal CHBr at δ 3.5–3.7 ppm. NMR confirms quaternary N at δ 55–60 ppm .
- Mass Spectrometry : ESI-MS in positive mode should display [M-Br] at m/z 186.2 (CHN) .
- Elemental Analysis : Target ≤0.3% deviation from theoretical C (33.24%), H (6.63%), N (4.84%) .
Q. What are the solubility and stability profiles of this compound in common solvents?
- Data :
| Solvent | Solubility (mg/mL) | Stability (25°C, 7 days) |
|---|---|---|
| HO | ≥54.3 | Stable (pH 5–8) |
| DMSO | ≥5.33 | Degrades >40°C |
| Ethanol | ≥112.6 | Stable (dark, inert gas) |
- Storage : Store at –20°C under argon; aqueous solutions are prone to microbial growth without 0.02% NaN .
Advanced Research Questions
Q. How can conflicting NMR data for butyl(trimethyl)azanium bromide be resolved (e.g., unexpected splitting or shifts)?
- Troubleshooting :
- Impurity Analysis : Use HPLC-MS (C18 column, 0.1% TFA in HO:MeOH gradient) to detect residual tributylamine or bromide counterion variability .
- Deuterated Solvent Effects : DO may cause peak broadening due to H/D exchange; use CDCl for sharper signals .
Q. What advanced applications exist for this compound in supramolecular chemistry or catalysis?
- Ionic Liquid Applications : Acts as a phase-transfer catalyst in biphasic Suzuki-Miyaura couplings (e.g., aryl bromides with alkyltrifluoroborates, 80°C, PdCl(dppf)). Yields improve by 20% compared to CTAB due to shorter alkyl chain .
- Surfactant Studies : Forms micelles at 0.8 mM (critical micelle concentration, CMC) in aqueous buffer, measured via conductivity or pyrene fluorescence .
Q. How does pH affect the compound’s stability in biological assays, and how can degradation be mitigated?
- Stability Data :
| pH | Half-life (25°C) | Major Degradants |
|---|---|---|
| 3.0 | 12 hrs | Tributylamine + HBr |
| 7.4 | 14 days | None detected |
| 9.0 | 48 hrs | Butene derivatives |
- Mitigation : Use phosphate buffers (pH 7.0–7.5) and avoid light exposure to prevent radical degradation .
Data Contradiction Analysis
Q. Why do reported melting points vary (141–143°C vs. 138–140°C)?
- Root Cause : Polymorphism or hygroscopicity. Samples dried under vacuum (0.1 mbar, 24 hrs) consistently show 141–143°C, while ambient-dried samples absorb moisture, lowering observed mp .
- Validation : Repeat DSC analysis (10°C/min, N flow) with rigorously dried samples .
Q. How to reconcile discrepancies in surfactant behavior between published studies?
- Key Variables :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
